2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
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Overview
Description
2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitrobenzylidene group, a hydrazinyl linkage, and a tetrafluoroethoxy phenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases.
Scientific Research Applications
2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The hydrazinyl linkage can form hydrogen bonds with biological molecules, affecting their structure and function. The tetrafluoroethoxy phenyl group contributes to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate: Known for its biological activities and used in pharmaceutical research.
2-[(2E)-2-(3-chloro-4-nitrobenzylidene)hydrazino]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Studied for its potential antimicrobial properties.
N-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide:
The uniqueness of 2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide lies in its combination of functional groups, which confer distinct chemical and physical properties, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C17H12F4N4O5 |
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Molecular Weight |
428.29 g/mol |
IUPAC Name |
N'-[(E)-(3-nitrophenyl)methylideneamino]-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]oxamide |
InChI |
InChI=1S/C17H12F4N4O5/c18-16(19)17(20,21)30-13-7-2-1-6-12(13)23-14(26)15(27)24-22-9-10-4-3-5-11(8-10)25(28)29/h1-9,16H,(H,23,26)(H,24,27)/b22-9+ |
InChI Key |
LAVJGERJRRWRKW-LSFURLLWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])OC(C(F)F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])OC(C(F)F)(F)F |
Origin of Product |
United States |
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